Pentafluoro-(iodomethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

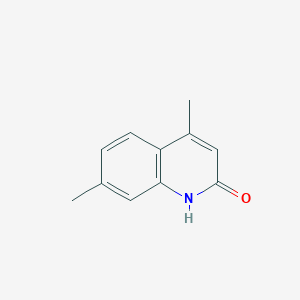

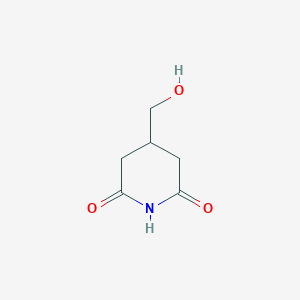

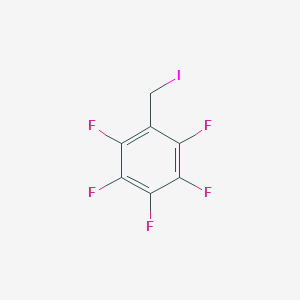

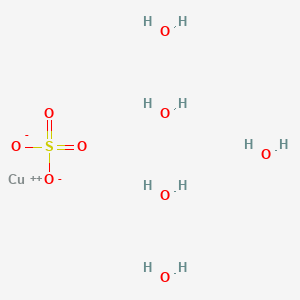

Pentafluoro-(iodomethyl)benzene is an organofluoride compound . It contains a total of 15 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The molecular formula is C7H2F5I .

Synthesis Analysis

The synthesis of pentafluoro-(iodomethyl)benzene involves complex chemical reactions. One method involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron . Another method involves dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of KOH .Molecular Structure Analysis

The molecular structure of Pentafluoro-(iodomethyl)benzene consists of 15 atoms, including 2 Hydrogen atoms, 7 Carbon atoms, 5 Fluorine atoms, and 1 Iodine atom . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Pentafluoro-(iodomethyl)benzene molecule .Chemical Reactions Analysis

The chemical reactions of Pentafluoro-(iodomethyl)benzene are complex and involve various processes. For instance, benzene, a component of Pentafluoro-(iodomethyl)benzene, undergoes various reactions such as bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 .Physical And Chemical Properties Analysis

Pentafluoro-(iodomethyl)benzene shares some physical and chemical properties with benzene. Benzene is a cyclic hydrocarbon with a chemical formula C6H6, where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .Aplicaciones Científicas De Investigación

Fluorophore Development

Pentafluoro-(iodomethyl)benzene serves as a building block in the synthesis of single-benzene-based fluorophores (SBBFs). These fluorophores are crucial in fluorescence-based materials and techniques, which are widely used in analytical, imaging, and sensing applications across various research fields and industries .

Halogen Bonding Studies

This compound forms supramolecular complexes with aromatic electron donors through halogen bonding. This interaction is key to understanding the formation of discrete heterodimeric aggregates, which has implications in the design of new molecular assemblies .

Radical Ion Formation Research

Researchers have utilized Pentafluoro-(iodomethyl)benzene to study the formation of radical ions in aqueous solutions. This research is fundamental to the understanding of radical chemistry and its potential applications in various chemical processes .

Singlet Oxygen Lifetime Determination

The compound has been used as a solvent to determine singlet oxygen lifetimes from phosphorescence decays in halogen-substituted perfluorinated solvents. This application is significant in the field of photochemistry, where singlet oxygen plays a vital role .

Plasma Processing Industry

Pentafluoro-(iodomethyl)benzene has potential applications in the plasma processing industry. Its unique properties can be harnessed in the development of plasma etching processes, which are essential for the fabrication of microelectronic devices .

Catalyst Preparation

The compound is also involved in the preparation of catalysts. Its reactivity and structural features make it a valuable reagent in catalysis research, contributing to the synthesis of more efficient and selective catalysts .

Safety And Hazards

Direcciones Futuras

The future directions of Pentafluoro-(iodomethyl)benzene research could involve the development of wearable passive samplers for assessing environmental exposure to organic chemicals . This could provide a basis for improved prevention and control of the harm from benzene exposure to the occupational population .

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQNUNUFNYQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376680 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluoro-(iodomethyl)benzene | |

CAS RN |

111196-50-0 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)

methanone](/img/structure/B52461.png)